molecular formula C18H14ClNO B1393888 6-Ethyl-2-phenylquinoline-4-carbonyl chloride CAS No. 1160261-02-8

6-Ethyl-2-phenylquinoline-4-carbonyl chloride

Cat. No. B1393888
M. Wt: 295.8 g/mol
InChI Key: YJZLWHNXIYHWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Ethyl-2-phenylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H14ClNO and a molecular weight of 295.77 . It is used for proteomics research .

Scientific Research Applications

Fluorescence Derivatization Reagent

6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound similar to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, has been utilized as a highly sensitive fluorescence derivatization reagent in high-performance liquid chromatography. This application is significant for the detection of primary and secondary alcohols, where it reacts with alcohols or phenol to produce fluorescent esters, aiding in their separation and detection (Yoshida, Moriyama, & Taniguchi, 1992).

Synthesis of Pyridine and Fused Pyridine Derivatives

In another study, derivatives similar to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride were synthesized, highlighting its potential in creating new pyridine and fused pyridine derivatives. These compounds have various applications in the field of organic chemistry and could be pivotal in synthesizing new molecules with specific desired properties (Al-Issa, 2012).

Ethylene Polymerization Catalyst

Research has also shown the use of 2-benzimidazolyl-N-phenylquinoline-8-carbonyl half-titanocene chlorides, related to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, in ethylene polymerization. These compounds act as catalysts in the polymerization process of ethylene, indicating the potential of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride in similar catalytic applications (Sun et al., 2010).

Antitumor Agents

In the field of medicinal chemistry, derivatives of phenylquinoline, which is structurally similar to 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, have been evaluated for their antitumor activity. These studies suggest the potential of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride derivatives in developing new antitumor agents (Atwell, Baguley, & Denny, 1989).

properties

IUPAC Name

6-ethyl-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-2-12-8-9-16-14(10-12)15(18(19)21)11-17(20-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZLWHNXIYHWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2-phenylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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